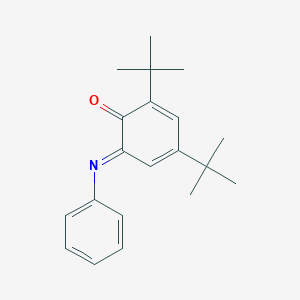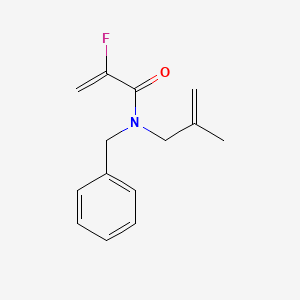![molecular formula C13H26O B15161951 1-[(Prop-1-en-1-yl)oxy]decane CAS No. 148340-62-9](/img/structure/B15161951.png)
1-[(Prop-1-en-1-yl)oxy]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Prop-1-en-1-yl)oxy]decane is an organic compound characterized by the presence of a prop-1-en-1-yloxy group attached to a decane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(Prop-1-en-1-yl)oxy]decane can be synthesized through the reaction of decanol with prop-1-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, ensuring the complete conversion of reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Prop-1-en-1-yl)oxy]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the prop-1-en-1-yloxy group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the prop-1-en-1-yloxy group.
Wissenschaftliche Forschungsanwendungen
1-[(Prop-1-en-1-yl)oxy]decane has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(Prop-1-en-1-yl)oxy]decane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
- 1-[(Prop-1-en-1-yl)oxy]nonane
- 1-[(Prop-1-en-1-yl)oxy]undecane
- 1-[(Prop-1-en-1-yl)oxy]dodecane
Comparison: 1-[(Prop-1-en-1-yl)oxy]decane is unique due to its specific chain length and the presence of the prop-1-en-1-yloxy group. Compared to similar compounds, it may exhibit distinct physical and chemical properties, such as boiling point, solubility, and reactivity, which can influence its applications and behavior in various contexts.
Eigenschaften
CAS-Nummer |
148340-62-9 |
|---|---|
Molekularformel |
C13H26O |
Molekulargewicht |
198.34 g/mol |
IUPAC-Name |
1-prop-1-enoxydecane |
InChI |
InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-11-13-14-12-4-2/h4,12H,3,5-11,13H2,1-2H3 |
InChI-Schlüssel |
NKVSKHXOCBYNLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


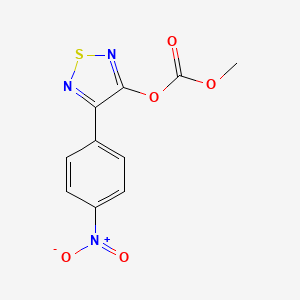
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)
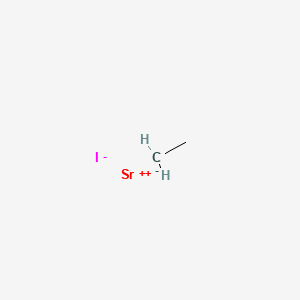
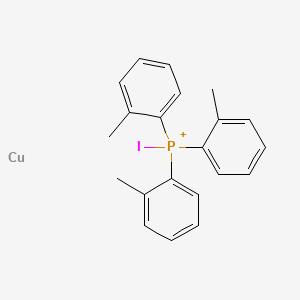
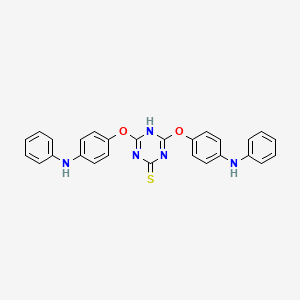
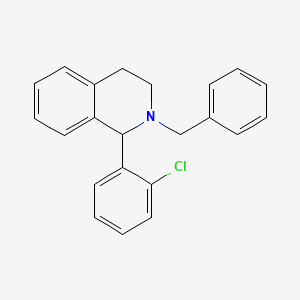
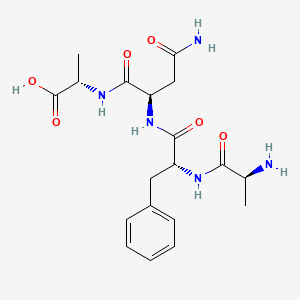
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
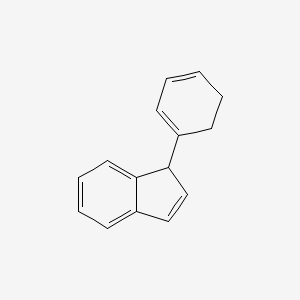
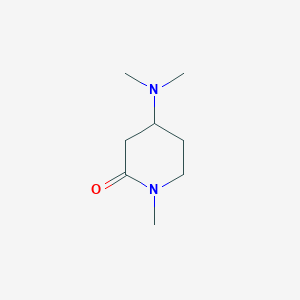
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
